Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((2-(hydroxymethyl)spiro[33]heptan-2-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C14H25NO3 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by ring-closing metathesis to form the spirocyclic structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Carbamate Formation: The final step involves the reaction of the hydroxymethyl-spiro[3.3]heptane intermediate with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for carbamates.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, allowing researchers to investigate enzyme mechanisms and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific binding properties to biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its spirocyclic core can impart desirable mechanical and thermal properties to polymeric materials.
Mechanism of Action
The mechanism of action of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate depends on its application. In enzyme inhibition, the carbamate group can form a covalent bond with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure may also interact with specific molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate hydrochloride
- Tert-butyl (6-hydroxyspiro[3.3]hept-2-yl)carbamate
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both a hydroxymethyl group and a carbamate group. This combination of functional groups and structural features provides distinct chemical reactivity and potential for diverse applications in research and industry.
This detailed overview highlights the synthesis, reactions, applications, and unique properties of this compound, showcasing its significance in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPZUAJEKBOYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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